BenchChemオンラインストアへようこそ!

5-(4-phenoxyphenyl)-1H-pyrazole

Sodium channel blocker Nav1.4 State-dependent inhibition

5-(4-Phenoxyphenyl)-1H-pyrazole (also catalogued as 3-(4-phenoxyphenyl)-1H-pyrazole, CHEMBL41864) is a diaryl-pyrazole small molecule (C₁₅H₁₂N₂O, MW 236.27 g/mol, AlogP 3.4) that serves as the minimal pharmacophoric scaffold for two mechanistically distinct classes of bioactive compounds: state-dependent voltage-gated sodium channel (VGSC) blockers and antitrypanosomal agents targeting Trypanosoma brucei adenosine kinase (TbrAK). Its single-crystal X‑ray structure has been solved, confirming the planarity of the phenoxyphenyl substituent relative to the pyrazole ring , and it is commercially supplied as a research-grade small molecule (≥95% purity) for medicinal chemistry and chemical biology applications.

Molecular Formula C15H12N2O
Molecular Weight 236.27 g/mol
CAS No. 111273-31-5
Cat. No. B3061457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-phenoxyphenyl)-1H-pyrazole
CAS111273-31-5
Molecular FormulaC15H12N2O
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C15H12N2O/c1-2-4-13(5-3-1)18-14-8-6-12(7-9-14)15-10-11-16-17-15/h1-11H,(H,16,17)
InChIKeySGQSMRQYEPPNIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.4 [ug/mL] (The mean of the results at pH 7.4)

5-(4-Phenoxyphenyl)-1H-pyrazole (CAS 111273-31-5): Core Scaffold Definition, Physicochemical Properties, and Commercial Availability


5-(4-Phenoxyphenyl)-1H-pyrazole (also catalogued as 3-(4-phenoxyphenyl)-1H-pyrazole, CHEMBL41864) is a diaryl-pyrazole small molecule (C₁₅H₁₂N₂O, MW 236.27 g/mol, AlogP 3.4) that serves as the minimal pharmacophoric scaffold for two mechanistically distinct classes of bioactive compounds: state-dependent voltage-gated sodium channel (VGSC) blockers [1] and antitrypanosomal agents targeting Trypanosoma brucei adenosine kinase (TbrAK) [2]. Its single-crystal X‑ray structure has been solved, confirming the planarity of the phenoxyphenyl substituent relative to the pyrazole ring [3], and it is commercially supplied as a research-grade small molecule (≥95% purity) for medicinal chemistry and chemical biology applications .

Why 5-(4-Phenoxyphenyl)-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Derivatives in Target-Centric or Phenotypic Screening Campaigns


Simple substitution of the 4-phenoxyphenyl diaryl-ether motif with a generic phenyl, 4-halophenyl, or 4-alkylphenyl group abolishes the dual bioactivity profile that defines this scaffold. The distal phenoxy ring is critical for sodium channel blockade: removal or replacement with non‑aryloxy substituents eliminates state‑dependent VGSC inhibition [1]. Similarly, the morpholine‑derivatised congener (compound 1) exhibits potent antitrypanosomal activity (IC₅₀ = 1.0 μM against T. b. rhodesiense) whereas the parent scaffold alone is essentially inactive (IC₅₀ > 65 μM), demonstrating that the 4‑phenoxyphenyl‑pyrazole core provides a privileged geometry for functional elaboration rather than intrinsic antiparasitic potency [2]. Consequently, sourcing the unsubstituted parent compound is mandatory for any laboratory seeking to build diverse in‑house libraries, validate SAR hypotheses, or generate probe molecules in these two therapeutic areas.

Quantitative Head-to-Head and Cross-Study Comparator Evidence for 5-(4-Phenoxyphenyl)-1H-pyrazole in Ion-Channel and Antiparasitic Profiling


Nav1.4 Sodium Channel Binding Affinity of the Parent Scaffold Versus Optimised Biaryl Pyrazole Nav1.7 Blockers

The unsubstituted parent compound 5-(4-phenoxyphenyl)-1H-pyrazole (CHEMBL41864) binds to the human voltage‑gated sodium channel Nav1.4 (SCN4A) with a Ki of 240 nM [1]. This affinity was determined in the same study that characterised the full 3-(4-phenoxyphenyl)-1H-pyrazole series as state‑dependent sodium channel blockers and established the essential SAR: the distal phenoxy group is critical for activity, while potency can be further improved by appending H‑bond donors at the pyrazole N position [2]. For context, a later series of substituted biaryl pyrazole carboxamides targeting Nav1.7 (Tyagarajan et al., 2010) reported IC₅₀ values of 426 nM for their most potent analogue, compound 26 [3]. Although different Nav isoforms and assay formats preclude a direct potency ranking, the data demonstrate that the 5-(4-phenoxyphenyl)-1H-pyrazole core already provides sub‑micromolar ion‑channel engagement without any optimisation of the pyrazole N‑substituent, making it an attractive minimal‑viability starting point for fragment‑based or scaffold‑hopping campaigns.

Sodium channel blocker Nav1.4 State-dependent inhibition Pain

Direct Comparative Antitrypanosomal Activity of the Parent Scaffold Versus Its 4‑Morpholino Derivative (Compound 1)

A direct head‑to‑head comparison performed within a single study demonstrates that 5-(4-phenoxyphenyl)-1H-pyrazole (referred to as compound 5 in the source) is essentially devoid of antitrypanosomal activity, with an IC₅₀ exceeding 65 μM against bloodstream‑form T. b. rhodesiense [1]. In contrast, its 4‑morpholino‑substituted derivative (4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine, compound 1) exhibits potent and specific activity with an IC₅₀ of 1.0 μM against the same parasite strain [2]. The >65‑fold difference in potency explicitly demonstrates that the phenoxyphenyl‑pyrazole core provides the requisite geometry for target engagement, but the morpholine appendage is the key efficacy‑conferring modification. Because of its inactivity, the parent compound was deliberately selected as the negative control for chemical proteomics experiments that identified TbrAK as the molecular target of compound 1 [1].

Antitrypanosomal Human African Trypanosomiasis T. b. rhodesiense Scaffold elaboration

TbrAK Activation Potency and Efficacy of the Morpholine Derivative Compared to Structurally Related Phenoxyphenyl-pyrazole Analogues

Compound 1 (4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine), the direct morpholine derivative of the parent scaffold, activates recombinant TbrAK with an EC₅₀ of 38.9 ± 0.9 μM and achieves a 3.5‑fold increase in catalytic efficacy—the highest efficacy among all seven analogues tested in the same study [1]. The comparator panel included compound 2 (EC₅₀ = 25.4 μM, 2.0‑fold activation), compound 3 (EC₅₀ = 168.4 μM, 2.5‑fold), compound 4 (EC₅₀ = 134.7 μM), and compound 5 (EC₅₀ = 195.4 μM) [2]. Although compound 2 is marginally more potent (25.4 vs. 38.9 μM), compound 1 delivers almost double the maximal activation (3.5‑fold vs. 2.0‑fold). This activation mechanism—abolishing the intrinsic substrate inhibition of TbrAK—is unique among reported antitrypanosomal chemotypes, with the bisubstrate inhibitor AP₅A serving as a reference point (IC₅₀ = 29.4 μM, purely inhibitory) [1]. The X‑ray co‑crystal structure of compound 1 bound to TbrAK has been solved at 2.8 Å resolution [3], providing direct structural evidence for the binding mode that the parent scaffold enables.

Adenosine kinase TbrAK Enzyme activation Trypanosoma brucei

Antiparasitic Selectivity Profile of Morpholine‑Derivatised Analogues Across Trypanosoma, Leishmania, and Plasmodium Species

A focused library of 17 analogues built on the 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine scaffold was evaluated against a panel of kinetoplastid and apicomplexan parasites [1]. The lead compound (compound 10/17, i.e. the same compound 1 molecular entity) displayed an IC₅₀ of 1.0 μM against T. b. rhodesiense blood‑stage parasites, whereas activity against T. cruzi was substantially weaker (best analogue compound 17: IC₅₀ = 9.5 μM), and activity against L. donovani (best IC₅₀ values 2.3–5.2 μM for compounds 2, 3, and 12) and P. falciparum K1 (compound 14: IC₅₀ = 3.7 μM) was consistently lower [1]. This selectivity window—at least 2‑ to 9‑fold preference for T. b. rhodesiense over other protozoan pathogens—is a meaningful differentiator from broad‑spectrum antiprotozoals such as pentamidine, which typically displays sub‑micromolar IC₅₀ values across multiple parasite genera [2]. While the parent scaffold itself does not drive this selectivity (as it is inactive), the data confirm that the 4‑phenoxyphenyl‑pyrazole core provides a selective starting template that can be elaborated to achieve species‑specific antiparasitic activity.

Antiparasitic selectivity Trypanosoma cruzi Leishmania donovani Plasmodium falciparum

Single‑Crystal X‑Ray Structure of the Parent Scaffold as an Enabling Tool for Structure‑Based Drug Design

The single‑crystal X‑ray structure of 3-(4-phenoxyphenyl)pyrazole (the tautomeric equivalent of the target compound) was solved and deposited in the Cambridge Structural Database [1]. The structure reveals a near‑planar arrangement of the phenoxyphenyl substituent with respect to the pyrazole ring (inter‑ring torsion angles < 10°), in contrast to the 4‑butoxyphenyl analogue which exhibits greater conformational flexibility in the solid state [1]. This rigid, planar geometry is likely a key contributor to the scaffold's ability to engage flat binding pockets such as the sodium channel local anaesthetic site and the TbrAK adenosine‑binding cleft [2]. The crystal structure also confirms the N–H hydrogen‑bond donor capability of the pyrazole ring, an SAR‑critical feature for both sodium channel blockade and TbrAK activation [2][3]. The experimentally determined structure obviates the need for computational conformational sampling and provides a validated starting point for docking studies, pharmacophore modelling, and co‑crystallisation soaking experiments.

X-ray crystallography Pyrazole conformation Rhodium chemistry Structural biology

Priority Application Scenarios for 5-(4-Phenoxyphenyl)-1H-pyrazole in Academic and Industrial Research


Fragment‑Based and Scaffold‑Hopping Campaigns Targeting Voltage‑Gated Sodium Channels

The parent scaffold (MW 236 Da, 18 heavy atoms) meets the classical fragment criteria and demonstrates confirmed sub‑micromolar engagement of human Nav1.4 (Ki = 240 nM) [1]. Its 4‑phenoxyphenyl moiety provides a rigid, planar, and lipophilic anchor (AlogP = 3.4) that can be grown or linked to improve potency and subtype selectivity toward therapeutically relevant isoforms (Nav1.7, Nav1.8). The scaffold has already been validated in vivo through its more elaborated analogue compound 18, which demonstrated robust efficacy in the rat Chung neuropathic pain model [2], confirming that the core chemotype is capable of delivering orally bioavailable, CNS‑penetrant candidates when appropriately decorated.

Chemical Proteomics and Target‑Identification Studies Using Immobilised Analogue Matrices

Because the parent scaffold exhibits negligible intrinsic antitrypanosomal activity (IC₅₀ > 65 μM) yet retains the key structural features of the active morpholine derivative, it serves as the ideal negative‑control ligand for affinity‑based chemical proteomics experiments [3]. Affinity matrices prepared from the morpholine‑bearing analogue (compound 1) specifically captured TbrAK from total parasite lysate, while the parent‑scaffold‑derived control matrix did not, enabling unambiguous target deconvolution [3]. Any laboratory pursuing target identification for novel phenoxyphenyl‑pyrazole derivatives requires the parent compound as an essential control reagent.

Structure‑Guided Optimisation of TbrAK Activators as Novel Antitrypanosomal Leads

The solved X‑ray co‑crystal structure of compound 1 bound to TbrAK at 2.8 Å [4], combined with the crystal structure of the parent scaffold [5], provides a complete structural framework for rational, structure‑based optimisation of this unique enzyme‑activating mechanism. The morpholine derivative achieves the highest known TbrAK activation efficacy (3.5‑fold increase) among all characterised small‑molecule activators [4], and the parent scaffold is the obligatory starting material for exploring alternative N‑substituents, heterocyclic replacements, and linker modifications aimed at improving potency while retaining or enhancing the hyperactivation phenotype.

Parallel Synthesis of Focused Antiparasitic Libraries for Phenotypic Screening

Functionalisation of the pyrazole N–H position and electrophilic aromatic substitution on the terminal phenoxy ring are both well‑established synthetic transformations for this scaffold [6][2]. The parent compound thus serves as a common late‑stage diversification intermediate for generating focused libraries of 50–500 analogues in a single parallel synthesis campaign. These libraries can be screened directly against T. brucei, T. cruzi, Leishmania spp., and P. falciparum in phenotypic assays, with the established selectivity profile ensuring that hits are triaged for pathogen‑specific activity early in the discovery cascade [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-phenoxyphenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.